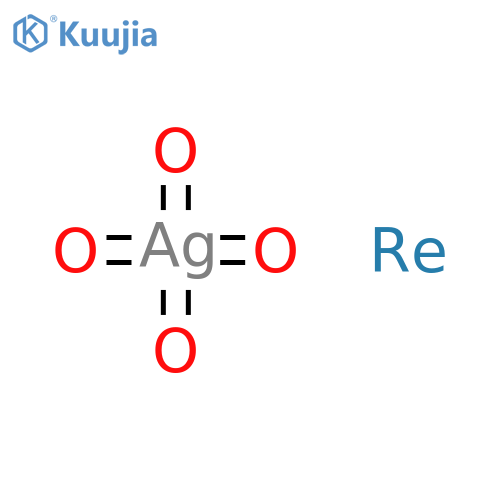Cas no 7784-00-1 (rhenium silver tetraoxide)
レニウム銀四酸化(ReAgO₄)は、レニウムと銀を含有する高酸化状態の無機化合物です。その特筆すべき特性として、優れた触媒活性と高い熱安定性が挙げられます。特に有機合成反応における選択的酸化触媒としての応用が期待されており、従来の触媒に比べて反応効率の向上と副生成物の低減が可能です。また、結晶構造の安定性から高温環境下でも性能劣化が少ないため、工業プロセスにおける長期使用に適しています。X線回折分析により確認された規則正しい結晶構造は、その反応メカニズムの解明においても重要な手がかりとなります。

rhenium silver tetraoxide structure
商品名:rhenium silver tetraoxide
rhenium silver tetraoxide 化学的及び物理的性質
名前と識別子
-
- rhenium silver tetraoxide
- MFCD00014144
- Silver(I) perrhenate
- silver;oxido(trioxo)rhenium
- Silver(i)perrhenate
- Rhenium silver oxide (Re2AgO8)
- SILVER PERRHENATE
- DTXSID20228461
- Silver(I) perrhenate, for synthesis
- Q3916635
- Silver perrhenate (AgReO4)
- Silver perrhenate, 99% (99.995-Re)
- 7784-00-1
- EINECS 232-042-2
- Silverperrhenate
- 20654-56-2
- Silver(I) perrhenate, 99.99% trace metals basis
-
- MDL: MFCD00014144
- インチ: InChI=1S/Ag.4O.Re/q+1;;;;-1;
- InChIKey: JRISYOCHUNKJAV-UHFFFAOYSA-N
- ほほえんだ: [O-][Re](=O)(=O)=O.[Ag+]
計算された属性
- せいみつぶんしりょう: 355.8376
- どういたいしつりょう: 357.84050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 95.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.3Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 68.28
rhenium silver tetraoxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB204540-5 g |
Silver perrhenate, 99.99% (metals basis); . |
7784-00-1 | 99.99% | 5 g |
€245.00 | 2023-07-20 | |
| abcr | AB204540-1g |
Silver perrhenate, 99.99% (metals basis); . |
7784-00-1 | 99.99% | 1g |
€95.80 | 2025-02-18 | |
| abcr | AB204540-1 g |
Silver perrhenate, 99.99% (metals basis); . |
7784-00-1 | 99.99% | 1 g |
€90.20 | 2023-07-20 | |
| abcr | AB204540-5g |
Silver perrhenate, 99.99% (metals basis); . |
7784-00-1 | 99.99% | 5g |
€269.00 | 2025-02-18 |
rhenium silver tetraoxide 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
7784-00-1 (rhenium silver tetraoxide) 関連製品
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7784-00-1)rhenium silver tetraoxide

清らかである:99%
はかる:5g
価格 ($):153.0